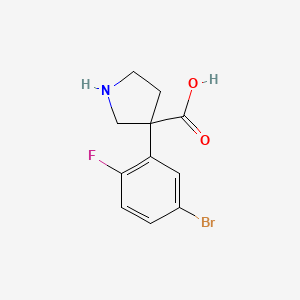
3-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a 5-bromo-2-fluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 5-Bromo-2-fluorophenyl Group: This step involves the substitution of the pyrrolidine ring with the 5-bromo-2-fluorophenyl group using halogenation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: A similar compound with a pyrrolidine ring and a carboxylic acid group.
5-Bromo-2-fluorophenyl derivatives: Compounds with similar substituents on different core structures.
Uniqueness
3-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid is unique due to the specific combination of the pyrrolidine ring, 5-bromo-2-fluorophenyl group, and carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H11BrFNO2 |
|---|---|
Molecular Weight |
288.11 g/mol |
IUPAC Name |
3-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H11BrFNO2/c12-7-1-2-9(13)8(5-7)11(10(15)16)3-4-14-6-11/h1-2,5,14H,3-4,6H2,(H,15,16) |
InChI Key |
JIXFMOCBFCHXIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(C2=C(C=CC(=C2)Br)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197212.png)
![2-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13197220.png)
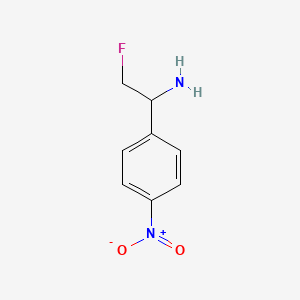

![2-[3-(Methylamino)propyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13197231.png)
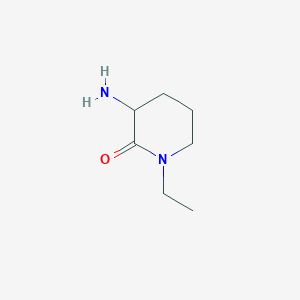

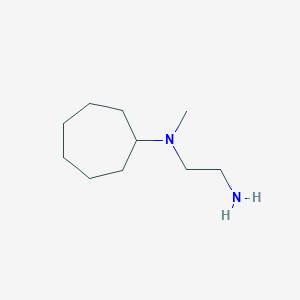
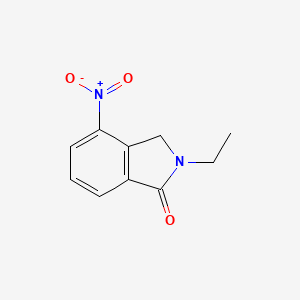
![4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13197265.png)
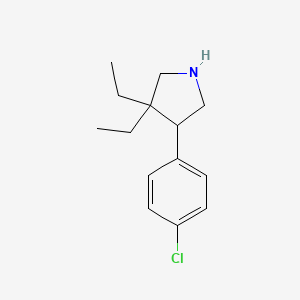
![3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197282.png)
![Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13197283.png)
